N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
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Overview
Description
N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex heterocyclic compound that belongs to the class of triazoloquinazolines This compound is characterized by the fusion of triazole and quinazoline moieties, which are known for their significant pharmacological activities
Mechanism of Action
Target of Action
It is known that derivatives of [1,2,4]triazolo[1,5-c]quinazoline, a class to which hms3472n12 belongs, have a good affinity to adenosine and benzodiazepine receptors . These receptors play crucial roles in various physiological processes, including neurotransmission, inflammation, and immune responses.
Mode of Action
[1,2,4]triazolo[1,5-c]quinazolines are known to interact with biomolecular targets due to their ability to form hydrogen bonds and their high dipole moments . This interaction can lead to changes in the function of the target proteins, potentially altering cellular processes.
Biochemical Pathways
Given its potential interaction with adenosine and benzodiazepine receptors, it may influence pathways related to neurotransmission, inflammation, and immune responses .
Pharmacokinetics
For instance, the presence of the triazole and quinazoline rings in the structure of HMS3472N12 suggests that it may have similar pharmacokinetic properties to other triazoloquinazolines .
Result of Action
Triazoloquinazolines are known to possess anti-inflammatory, tranquilizing, sedative, antiasthmatic, neurostimulating, antimicrobial, and antifungal activities . Therefore, HMS3472N12 may have similar effects.
Preparation Methods
The synthesis of N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic conditions. The reaction conditions often involve refluxing in solvents like acetonitrile or glacial acetic acid . Industrial production methods may employ microwave-assisted reactions or metal-catalyzed reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide can be compared with other triazoloquinazoline derivatives, such as:
1,2,4-triazolo[1,5-c]quinazoline: Known for its anticancer and antimicrobial activities.
1,2,4-triazolo[4,3-c]quinazoline: Exhibits significant antiviral and anti-inflammatory properties.
1,2,4-triazolo[4,3-a]quinazoline: Used in the development of antihypertensive and anticonvulsant drugs.
Biological Activity
N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, antimicrobial, and anticancer properties supported by recent research findings.
Chemical Structure and Properties
- Common Name : this compound
- CAS Number : 1031591-47-5
- Molecular Formula : C19H18N4O2
- Molecular Weight : 334.37 g/mol
The compound features a quinazoline core with various functional groups that contribute to its biological activities.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of quinazoline derivatives. For instance, compounds similar to N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline have shown significant inhibition of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in THP-1 monocytic cells. The IC50 values for some derivatives were reported to be less than 50 µM, indicating potent anti-inflammatory properties .
Table 1: Anti-inflammatory Activity of Quinazoline Derivatives
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Compound 13i | <50 | Inhibition of NF-kB |
Compound 16 | <50 | Inhibition of MAPK pathways |
2. Antimicrobial Activity
The antimicrobial activity of quinazoline derivatives has also been explored. A study demonstrated that certain synthesized compounds exhibited significant antibacterial effects against various strains of bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis .
Table 2: Antimicrobial Activity of Related Compounds
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
3. Anticancer Activity
Anticancer properties are particularly notable in quinazoline derivatives. Research indicates that compounds like N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism often involves the inhibition of key signaling pathways such as EGFR and VEGF .
Table 3: Anticancer Activity Against Various Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
N-(4-methoxybenzyl)-... | MCF7 | 0.096 |
N-(4-methoxybenzyl)-... | A549 | 0.120 |
Case Studies
A significant case study focused on the synthesis and evaluation of a series of quinazoline derivatives for their anticancer activity. The results showed that specific substitutions on the quinazoline ring enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .
Another study investigated the anti-inflammatory effects of similar compounds in vivo using animal models of chronic inflammation. The findings indicated a marked reduction in inflammatory markers and improved clinical outcomes compared to control groups .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-5-oxo-3-phenyl-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O3/c1-32-18-10-7-15(8-11-18)14-25-23(30)17-9-12-19-20(13-17)29-22(26-24(19)31)21(27-28-29)16-5-3-2-4-6-16/h2-13,28H,14H2,1H3,(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGDZTRAJJIZBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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